6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
- In a study by Deady and Devine (2006), a compound structurally related to 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide underwent a Hofmann rearrangement, leading to novel heterocyclic systems with potential utility in further chemical synthesis and pharmaceutical applications (Deady & Devine, 2006).
Application in Anticancer and Anti-inflammatory Agents
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds using a similar chemical structure for potential use as anticancer and anti-inflammatory agents. These compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
- Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) prepared novel pyridine derivatives, including those structurally related to this compound, and found them to have moderate to good antimicrobial and antioxidant activities (Flefel et al., 2018).
Synthesis and Biological Evaluation
- Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized a series of compounds including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. These compounds were screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in pharmaceutical applications (Rahmouni et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
6-chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-11-7-5-10(6-8-11)15-20-14(21-22-15)9-18-16(23)12-3-2-4-13(17)19-12/h2-8H,9H2,1H3,(H,18,23)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMXNHZGSNLQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C3=NC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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